molecular formula C5H12ClNO B6231300 (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride CAS No. 2648851-64-1

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride

Cat. No. B6231300
CAS RN: 2648851-64-1
M. Wt: 137.6
InChI Key:
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Description

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride (MPH-HCl) is an organic compound that has been used in scientific research for a variety of purposes. MPH-HCl is a chiral compound, meaning that it has two forms that are mirror images of each other. MPH-HCl is an important research tool due to its ability to interact with different biological systems and its wide range of applications.

Scientific Research Applications

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride is used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies use cell cultures and other biological systems to study the effects of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride on various biological processes. In vivo studies use animal models to study the effects of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride on various physiological systems. (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has also been used in pharmacological studies to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride is not fully understood. However, it is known that (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride interacts with several receptors in the body, including the serotonin receptor, muscarinic receptor, and dopamine receptor. It is thought that (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride binds to these receptors to modulate their activity and affect various physiological processes.
Biochemical and Physiological Effects
(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has been found to have a variety of biochemical and physiological effects. In vitro studies have found that (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride can affect the activity of several enzymes, including acetylcholinesterase, adenylate cyclase, and monoamine oxidase. (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has also been found to affect the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. In vivo studies have found that (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride can affect the activity of the cardiovascular system, the respiratory system, and the central nervous system.

Advantages and Limitations for Lab Experiments

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride is also stable and can be stored for long periods of time. However, there are some limitations to using (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride in laboratory experiments. (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride can be toxic if ingested in large amounts.

Future Directions

There are several potential future directions for (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride research. One potential direction is to further explore the biochemical and physiological effects of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride. Additionally, further research into the mechanism of action of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride could lead to a better understanding of how it affects various biological processes. Finally, more research into the pharmacological effects of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride could lead to the development of new drugs or therapies.

Synthesis Methods

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride can be synthesized using a variety of methods. The most common method is a reaction between methylpyrrolidin-3-ol and hydrochloric acid. This reaction produces a white crystalline solid that is soluble in water and organic solvents. Other methods of synthesis include the use of a Grignard reagent, reaction with an alkyl halide, and reaction with an alkyl sulfonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride involves the reduction of a ketone intermediate to form the desired product.", "Starting Materials": [ "4-methyl-2-pyrrolidone", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Add sodium borohydride to a solution of 4-methyl-2-pyrrolidone in water to reduce the ketone to the corresponding alcohol.", "Acidify the reaction mixture with hydrochloric acid to protonate the alcohol and form the hydrochloride salt of (3R,4S)-4-methylpyrrolidin-3-ol.", "Isolate the product by filtration or crystallization." ] }

CAS RN

2648851-64-1

Product Name

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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